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Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159 Get Quote

An In-Depth Technical Guide to 2-Cyano-5-iodopyridine: Properties, Reactivity, and

Applications

Introduction
2-Cyano-5-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis,

particularly within the realms of medicinal chemistry and materials science. Its structure, which

integrates a pyridine core, a cyano activating group, and a versatile iodine substituent, offers a

unique combination of electronic properties and reactive sites. The pyridine ring, a common

motif in pharmaceuticals, provides aqueous solubility and hydrogen bonding capabilities, while

the electron-withdrawing cyano group modulates the ring's reactivity.[1] Most importantly, the

carbon-iodine bond serves as a highly effective handle for a variety of powerful cross-coupling

reactions, enabling the strategic introduction of molecular complexity. This guide provides a

comprehensive technical overview for researchers and drug development professionals,

detailing the compound's physicochemical properties, core reactivity, synthetic protocols, and

key applications.

Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 2-Cyano-5-iodopyridine is essential for its

effective use in synthesis. These characteristics dictate its solubility, stability, and compatibility

with various reaction conditions.

Physical and Chemical Properties
The key physicochemical data for 2-Cyano-5-iodopyridine are summarized in the table below.
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Property Value Source(s)

CAS Number 41960-47-8 [2][3][4]

Molecular Formula C₆H₃IN₂ [4]

Molecular Weight 230.01 g/mol [4]

Appearance
White to light yellow

solid/powder
[5]

Boiling Point 314.3 °C at 760 mmHg [2]

Density 2.04 g/cm³ [2]

Flash Point 143.9 °C [2][6]

Topological Polar Surface Area

(TPSA)
36.68 Å² [4]

LogP 1.55788 [4][6]

Storage Conditions
2-8°C, protect from light,

stored under inert atmosphere
[4][7]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-Cyano-5-
iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is characterized by distinct signals for the three aromatic

protons on the pyridine ring. The chemical shifts and coupling constants are highly

sensitive to the positions of the cyano and iodo substituents.

¹³C NMR: The carbon spectrum will show six signals corresponding to the six carbon

atoms in the molecule. The carbon atom attached to the cyano group (C2) and the iodine

atom (C5) will have characteristic chemical shifts.
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Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the sharp, strong

absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the

2240-2220 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound, with the molecular ion peak (M⁺) appearing at m/z 230. The isotopic pattern will

clearly indicate the presence of one iodine atom.

General Protocol for Spectroscopic Data Acquisition[8]

NMR Spectroscopy: Dissolve 5-10 mg of 2-Cyano-5-iodopyridine in ~0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on

a 300 MHz or higher spectrometer.

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry potassium bromide and pressing it into a thin disk. Record the spectrum using an FTIR

spectrometer over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion

probe (for solids) or after separation by gas chromatography (GC-MS).

Synthesis of 2-Cyano-5-iodopyridine
While commercially available, understanding the synthesis of 2-Cyano-5-iodopyridine
provides insight into impurity profiles and potential scale-up strategies. A common approach

involves the cyanation of a halogenated precursor. The synthesis of the analogous 2-cyano-5-

bromopyridine often proceeds from 2-nitro-5-bromopyridine via nucleophilic substitution with a

cyanide salt.[9] A similar pathway can be envisioned for the iodo derivative. An alternative and

widely cited route starts from the readily available 2-amino-5-iodopyridine.

Example Protocol: Synthesis from 2-Amino-5-iodopyridine via Sandmeyer Reaction

This protocol outlines a two-step procedure involving diazotization of the amino group followed

by cyanation.

Step 1: Diazotization of 2-Amino-5-iodopyridine
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Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, suspend 2-amino-5-iodopyridine (1.0 eq) in an aqueous solution of a strong

acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise,

ensuring the temperature is maintained below 5 °C.

Stirring: Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2

eq) and sodium cyanide (NaCN, 1.2 eq) in water.

Addition: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.

Vigorous nitrogen evolution will be observed.

Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g.,

50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Work-up: Cool the mixture, and extract the product with an organic solvent (e.g., ethyl

acetate or dichloromethane). Wash the combined organic layers with water and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

pure 2-Cyano-5-iodopyridine.

Key Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Cyano-5-iodopyridine stems from its C-I bond, which is an excellent

substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular and

efficient construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C5 position is the primary site for diversification. Its high reactivity in

oxidative addition to Pd(0) complexes makes it a superior coupling partner compared to the
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analogous bromo or chloro derivatives.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

2-Cyano-5-iodopyridine with various organoboron reagents (boronic acids or esters).[10][11]

This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are

prevalent in pharmaceuticals.[12][13]

Causality: The reaction is driven by the formation of a stable C-C bond and the regeneration of

the Pd(0) catalyst. A base is required to activate the organoboron species, facilitating the

transmetalation step.[10][11][14]
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling[12]

Setup: To a reaction vessel, add 2-Cyano-5-iodopyridine (1.0 eq), the desired arylboronic

acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃

or Cs₂CO₃, 2-3 eq).
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Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

Reaction: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Heat

the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-

MS.

Work-up: Upon completion, cool the mixture, dilute with water, and extract with an organic

solvent. Wash, dry, and concentrate the organic phase.

Purification: Purify the residue by column chromatography to obtain the coupled product.

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting 2-Cyano-5-
iodopyridine with a terminal alkyne.[15] This reaction is invaluable for creating rigid molecular

scaffolds and for accessing precursors for further transformations. The classic protocol uses a

dual catalytic system of palladium and copper(I).[15] However, copper-free methods have been

developed to avoid the formation of alkyne homocoupling byproducts.[16][17]

Causality: The palladium cycle facilitates the C-C bond formation, while the copper co-catalyst

reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the

transmetalation step.[15]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1415159#key-chemical-features-of-2-cyano-5-
iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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